molecular formula C19H20N4OS2 B2930106 5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 2034311-15-2

5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole

Cat. No.: B2930106
CAS No.: 2034311-15-2
M. Wt: 384.52
InChI Key: NTLZQPZQJPGMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of thieno[3,2-c]pyridine and benzothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,2-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole stands out due to its unique combination of thieno[3,2-c]pyridine and benzothiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c24-19(13-1-2-16-17(11-13)21-26-20-16)22-7-3-15(4-8-22)23-9-5-18-14(12-23)6-10-25-18/h1-2,6,10-11,15H,3-5,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLZQPZQJPGMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.